molecular formula C15H10ClNO3 B5073468 2-(2-chlorophenyl)-3-nitro-2H-chromene

2-(2-chlorophenyl)-3-nitro-2H-chromene

Cat. No.: B5073468
M. Wt: 287.70 g/mol
InChI Key: ZJSGPPDIUFPRGQ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-3-nitro-2H-chromene is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of a nitro group and a chlorophenyl group in the structure of this compound makes it an interesting compound for research and development.

Scientific Research Applications

2-(2-chlorophenyl)-3-nitro-2H-chromene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials with specific properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-3-nitro-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-3-nitro-2H-chromene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-chlorophenyl)-3-amino-2H-chromene .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-3-nitro-2H-chromene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorophenyl group can interact with various biological receptors. These interactions can lead to the modulation of specific pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-chlorophenyl derivatives: Compounds such as 2-chlorophenyl cyclopentyl ketone and 2-chlorophenyl thiourea share structural similarities.

    Chromene derivatives: Other chromene derivatives with different substituents can exhibit similar or distinct biological activities.

Uniqueness

2-(2-chlorophenyl)-3-nitro-2H-chromene is unique due to the presence of both a nitro group and a chlorophenyl group, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(2-chlorophenyl)-3-nitro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-12-7-3-2-6-11(12)15-13(17(18)19)9-10-5-1-4-8-14(10)20-15/h1-9,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSGPPDIUFPRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(O2)C3=CC=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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